molecular formula C24H23N5O B000926 Apatinib CAS No. 811803-05-1

Apatinib

Cat. No.: B000926
CAS No.: 811803-05-1
M. Wt: 397.5 g/mol
InChI Key: WPEWQEMJFLWMLV-UHFFFAOYSA-N
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Description

  • Biochemical Analysis

    Biochemical Properties

    Apatinib is a highly selective and potent tyrosine kinase inhibitor that blocks angiogenesis by targeting VEGFR2 . It binds to the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding . In humans, oral this compound undergoes extensive metabolism to nine major metabolites, most of which are pharmacologically inactive, with the parent drug being the major contributor to its pharmacological activity .

    Cellular Effects

    This compound has been shown to significantly inhibit cell growth and promote apoptosis in both B and T lineage cell lines in a dose- and time-dependent manner . It has also shown cytotoxic activity against primary adult acute lymphoblastic leukemia (ALL) cells while sparing their normal counterparts in vitro . This compound has been found to suppress the proliferation rates, cell cycle, cell apoptosis, and cell migration on cancer cell lines .

    Molecular Mechanism

    This compound exerts its effects at the molecular level by inhibiting VEGF-mediated endothelial cell migration and proliferation, thus blocking new blood vessel formation in tumor tissue . This inhibition of VEGFR2 and its downstream signaling cascades, including the PI3K, MAPK, and STAT3 pathways, is closely associated with the cytotoxicity of this compound .

    Temporal Effects in Laboratory Settings

    In clinical trials, oral this compound significantly prolonged median progression-free survival (PFS) and overall survival (OS) compared with placebo in patients with advanced or metastatic gastric cancer . The median PFS was 2.7 months, and the median OS was 5.8 months .

    Dosage Effects in Animal Models

    In animal models, this compound has been shown to suppress tumor growth and progression . The combined administration of this compound and anti-PD-1 antibody into tumor-bearing mice generated potent immune responses resulting in a remarkable reduction of tumor growth .

    Metabolic Pathways

    This compound is metabolized primarily by CYP3A4/5 and, to a lesser extent, by CYP2D6, CYP2C9, and CYP2E1 . UGT2B7 is the main enzyme responsible for its metabolism . This compound also repressed the expression of GLS1, the initial and rate-limiting enzyme of glutamine catabolism .

    Transport and Distribution

    This compound is an orally bioavailable agent . In vitro, this compound has been shown to inhibit the drug transport function of the ABCB1 transporter cassette and increase the intracellular concentration of substrate chemotherapy drugs in ABCB1-overexpressing multidrug-resistant leukemia cells .

    Preparation Methods

      Synthetic Routes: While specific synthetic routes for ELAIDYLPHOSPHOCHOLINE are not widely documented, it can be synthesized through chemical reactions involving phospholipids and choline derivatives.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactions: ELAIDYLPHOSPHOCHOLINE can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example

      Major Products: The products formed depend on the specific reaction conditions and starting materials.

  • Scientific Research Applications

      Chemistry: ELAIDYLPHOSPHOCHOLINE serves as a model compound for studying phospholipid behavior and interactions.

      Biology: It plays a crucial role in cell membrane structure, fluidity, and signaling.

      Medicine: Research explores its implications in lipid metabolism, cell signaling, and disease states.

      Industry: Applications include drug delivery systems, liposomal formulations, and cosmetic products.

  • Comparison with Similar Compounds

    • ELAIDYLPHOSPHOCHOLINE is unique due to its specific fatty acid tail (an octadecenyl group) and the presence of a choline head group.
    • Similar compounds include other phospholipids like phosphatidylcholine, phosphatidylethanolamine, and sphingomyelin.

    Properties

    IUPAC Name

    N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WPEWQEMJFLWMLV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H23N5O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID601024366
    Record name Rivoceranib
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601024366
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    397.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    811803-05-1
    Record name N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=811803-05-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Apatinib free base
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Rivoceranib
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB14765
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Rivoceranib
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID601024366
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name RIVOCERANIB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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